molecular formula C20H17N2P B2422346 3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine CAS No. 145758-54-9

3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine

Cat. No. B2422346
CAS RN: 145758-54-9
M. Wt: 316.344
InChI Key: IDOXHSNFLBEUPQ-UHFFFAOYSA-N
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Description

“Diphenyl-2-pyridylphosphine” is a chemical compound used as a ligand in various chemical reactions . It’s used in metal-catalyzed carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation . It’s also used as a reagent for the Mitsunobu reaction .


Synthesis Analysis

The synthesis of “Diphenyl-2-pyridylphosphine” involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine . It’s an integral ligand in the Pd (II) catalyzed carbonylation of alkynes .


Chemical Reactions Analysis

“Diphenyl-2-pyridylphosphine” is used as a ligand in various chemical reactions, including metal-catalyzed carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation . It’s also used as a reagent for the Mitsunobu reaction .

Scientific Research Applications

Synthesis of Polyfunctional Pyridines

Researchers have harnessed DPPM for the regioselective synthesis of highly decorated pyridines. Here’s how it works:

Key Intermediate Synthesis

DPPM plays a crucial role in the preparation of a key intermediate for the antidepressant drug (±)-paroxetine . This application highlights its significance in pharmaceutical synthesis .

Ortho-Quinodimethane Insertion

In a fascinating study, DPPM facilitated the insertion of an exo-diene moiety from various ortho-quinodimethanes into a Sn-Sn sigma-bond of hexabutyldistannane. Palladium catalysis enabled the straightforward formation of α,α’-bis(tributylstannyl)-o-xylenes .

Metal Phosphine Aldehyde Complexes

DPPM derivatives, such as 2-(diphenylphosphino)benzaldehyde, have been used to synthesize diverse complexes with different transition metals. These complexes exhibit intriguing binding modes and find applications in various chemical processes .

Safety and Hazards

“Diphenyl-2-pyridylphosphine” is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also classified as Aquatic Chronic 4, indicating it may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N2P/c1-16-20(22-15-9-8-14-19(22)21-16)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOXHSNFLBEUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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